molecular formula C15H24 B8236160 (1Z,4Z)-germacrene B

(1Z,4Z)-germacrene B

Cat. No.: B8236160
M. Wt: 204.35 g/mol
InChI Key: GXEGJTGWYVZSNR-OMQMMEOVSA-N
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Description

(1Z,4Z)-germacrene B is a naturally occurring sesquiterpene, a class of terpenes consisting of three isoprene units. This compound is found in various plants and is known for its distinctive structure characterized by two conjugated double bonds in the 1Z and 4Z positions. Sesquiterpenes like this compound are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,4Z)-germacrene B typically involves the cyclization of farnesyl pyrophosphate (FPP), a common precursor in the biosynthesis of sesquiterpenes. The cyclization process can be catalyzed by specific enzymes known as sesquiterpene synthases. In a laboratory setting, the synthesis can be achieved through a series of organic reactions, including the formation of the germacrene skeleton followed by selective isomerization to achieve the 1Z,4Z configuration.

Industrial Production Methods

Industrial production of this compound often relies on the extraction from natural sources, such as essential oils of certain plants. Advanced techniques like supercritical fluid extraction and steam distillation are commonly used to isolate this compound in large quantities. Additionally, biotechnological approaches involving genetically engineered microorganisms that express sesquiterpene synthases are being explored for more sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

(1Z,4Z)-germacrene B undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by enzymes like cytochrome P450 monooxygenases, leading to the formation of epoxides and hydroxylated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, producing saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common reagents include molecular oxygen, hydrogen peroxide, and specific oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are often used.

    Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed under controlled conditions.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying sesquiterpene biosynthesis.

    Biology: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties. It has shown potential in inhibiting the growth of certain bacteria and cancer cell lines.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Used in the formulation of fragrances, flavors, and as a natural pesticide due to its aromatic properties and biological activity.

Mechanism of Action

The mechanism of action of (1Z,4Z)-germacrene B involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, interact with cell membranes, and influence signaling pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. Its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Comparison with Similar Compounds

Similar Compounds

    Germacrene A: Another sesquiterpene with a similar structure but different double bond configuration.

    Germacrene D: Known for its distinct fragrance and found in various essential oils.

    β-Caryophyllene: A bicyclic sesquiterpene with notable anti-inflammatory and analgesic properties.

Uniqueness

(1Z,4Z)-germacrene B is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

(1Z,5Z)-1,5-dimethyl-8-propan-2-ylidenecyclodeca-1,5-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9H,5,7-8,10-11H2,1-4H3/b13-6-,14-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEGJTGWYVZSNR-OMQMMEOVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CCC(=C(C)C)CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CC/C(=C\CC(=C(C)C)CC1)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701037033
Record name Germacrene B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701037033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15423-57-1
Record name Germacrene B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015423571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Germacrene B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701037033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Germacrene B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036575
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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